[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) is a chemical compound with the molecular formula C4H4ClF5O2S It is characterized by the presence of a chloro-substituted oxetane ring and a pentafluorosulfur group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) typically involves the reaction of 2-chloro-4-oxooxetane with a pentafluorosulfur-containing reagent. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include sulfur hexafluoride and chlorinating agents.
Industrial Production Methods
Industrial production of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification and isolation of the final product to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced sulfur-containing compounds.
Substitution: The chloro group in the oxetane ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized oxetane derivatives.
Scientific Research Applications
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The pentafluorosulfur group can interact with specific molecular sites, leading to changes in activity and function.
Comparison with Similar Compounds
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) can be compared with other similar compounds, such as:
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorophosphorus(V): Similar structure but with a pentafluorophosphorus group instead of pentafluorosulfur.
[(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorocarbon(VI): Contains a pentafluorocarbon group, leading to different chemical properties and reactivity.
The uniqueness of [(2-Chloro-4-oxooxetan-2-yl)methyl]pentafluorosulfur(VI) lies in its specific combination of the oxetane ring and pentafluorosulfur group, which imparts distinct chemical and physical properties.
Properties
CAS No. |
70353-68-3 |
---|---|
Molecular Formula |
C4H4ClF5O2S |
Molecular Weight |
246.58 g/mol |
IUPAC Name |
4-chloro-4-[(pentafluoro-λ6-sulfanyl)methyl]oxetan-2-one |
InChI |
InChI=1S/C4H4ClF5O2S/c5-4(1-3(11)12-4)2-13(6,7,8,9)10/h1-2H2 |
InChI Key |
AYTPHQVVNFXTCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)OC1(CS(F)(F)(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.